molecular formula C6H10 B165341 2-Hexyne CAS No. 764-35-2

2-Hexyne

Cat. No.: B165341
CAS No.: 764-35-2
M. Wt: 82.14 g/mol
InChI Key: MELUCTCJOARQQG-UHFFFAOYSA-N
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Description

2-Hexyne is an organic compound that belongs to the alkyne group, characterized by a carbon-carbon triple bondThis compound is a colorless liquid with a boiling point of approximately 83.8°C and a density of 0.7317 g/mL .

Mechanism of Action

Target of Action

2-Hexyne is an organic compound that belongs to the alkyne group . It has been found to act as a ligand on gold atoms . This suggests that gold atoms could be a primary target of this compound.

Mode of Action

The interaction between this compound and its targets involves the formation of a bond between the compound and gold atoms . This bond formation can influence the properties of the gold atoms and lead to changes in their behavior.

Biochemical Pathways

This compound can undergo several reactions. It can be semi-hydrogenated to yield 2-hexene or fully hydrogenated to hexane . With appropriate noble metal catalysts, it can selectively form cis-2-hexene . These reactions suggest that this compound can affect various biochemical pathways, leading to the production of different compounds.

Pharmacokinetics

Its physical properties such as its boiling point and molecular weight can influence its bioavailability.

Result of Action

The action of this compound can lead to several molecular and cellular effects. For instance, its ability to act as a ligand on gold atoms can alter the properties of these atoms . Furthermore, its reactions can lead to the production of different compounds, which can have various effects on cells and tissues.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its reactions can be hastened by some catalysts such as molybdenum pentachloride with tetraphenyl tin . Additionally, factors such as temperature and pressure can influence its ability to polymerize to linear oligomers and polymers .

Safety and Hazards

2-Hexyne is a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and may cause drowsiness or dizziness . It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .

Biochemical Analysis

Biochemical Properties

2-Hexyne plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One notable interaction is its ability to act as a ligand on gold atoms, which can influence catalytic processes . Additionally, this compound can be semi-hydrogenated to yield 2-hexene or fully hydrogenated to hexane, with the help of noble metal catalysts . These reactions highlight the compound’s versatility in biochemical transformations.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by interacting with cell signaling pathways and gene expression. For instance, this compound’s interaction with enzymes involved in hydrogenation reactions can alter cellular metabolism by modifying the availability of key metabolic intermediates . This can lead to changes in cellular energy production and overall metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a ligand, forming complexes with metal atoms such as gold . These interactions can modulate enzyme activity, either inhibiting or activating specific biochemical pathways. Additionally, this compound’s ability to undergo hydrogenation reactions can lead to changes in gene expression by altering the cellular redox state and influencing transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that under heat and pressure, this compound can polymerize to form linear oligomers and polymers . This polymerization can be accelerated by certain catalysts, affecting the compound’s long-term stability and its impact on cellular function. Understanding these temporal effects is crucial for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and influence metabolic pathways subtly. At high doses, this compound can cause adverse effects, including potential toxicity and disruption of normal cellular functions . These dosage-dependent effects are important for assessing the compound’s safety and therapeutic potential.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to hydrogenation reactions. It interacts with enzymes such as palladium and rhodium complexes, which facilitate its conversion to 2-hexene or hexane . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its ability to act as a ligand on metal atoms suggests that it may be transported in complex with these metals . This can affect its localization and accumulation within specific cellular compartments, influencing its biochemical activity.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with metal atoms could localize it to regions where these metals are concentrated, such as the mitochondria or endoplasmic reticulum . Understanding its subcellular localization is essential for elucidating its precise biochemical roles.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hexyne can be synthesized through various methods, including the elimination reactions of dihalides. One common method involves the dehydrohalogenation of vicinal dihalides or vinylic halides using strong bases such as sodium amide in ammonia (NaNH₂/NH₃) .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of hexane or the partial hydrogenation of 1,5-hexadiene. These processes often employ catalysts such as palladium or nickel to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Hexyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrogenation: Palladium or rhodium catalysts.

    Polymerization: Molybdenum pentachloride with tetraphenyl tin.

    Ketone Formation: Strong sulfuric acid.

Major Products:

  • 2-Hexene
  • Hexane
  • 2-Hexanone

Comparison with Similar Compounds

  • 1-Hexyne
  • 3-Hexyne
  • 1-Butyne
  • 2-Butyne

Comparison: 2-Hexyne is unique among its isomers due to its position of the triple bond, which influences its reactivity and the types of reactions it undergoes. For example, 1-Hexyne has the triple bond at the terminal position, making it more reactive in certain addition reactions compared to the internal triple bond of this compound .

Properties

IUPAC Name

hex-2-yne
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10/c1-3-5-6-4-2/h3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELUCTCJOARQQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

42121-00-6
Record name 2-Hexyne, homopolymer
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DSSTOX Substance ID

DTXSID9074725
Record name 2-Hexyne
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Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2-Hexyne
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CAS No.

764-35-2
Record name 2-Hexyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=764-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexyne
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Record name 2-Hexyne
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Record name Hex-2-yne
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Record name 2-HEXYNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Hexyne?

A1: this compound has a molecular formula of C6H10 and a molecular weight of 82.14 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, research has explored the vibrational and conformational properties of this compound using infrared and Raman spectroscopy. [] These studies, often complemented by computational methods, provide insights into the structural characteristics of this compound. []

Q3: Is there information about the stability of this compound under various conditions?

A3: Yes, studies have investigated the thermal stability of this compound, particularly in the context of its potential use as a sulfur-free gas odorant. [] These studies help understand its decomposition behavior at different temperatures.

Q4: How does this compound behave as a substrate in hydrogenation reactions?

A4: this compound serves as a model compound for studying selective hydrogenation on various catalysts. Research highlights the influence of catalyst composition and reaction conditions on the stereoselectivity of this compound hydrogenation, particularly in achieving high yields of cis-2-hexene. [, , ]

Q5: Are there specific examples of catalysts used for this compound hydrogenation?

A5: Yes, researchers have explored a range of catalysts for this compound hydrogenation, including Pd/SiO2 catalysts modified with ionic liquids, [] poly(vinylpyrrolidone)-stabilized platinum colloids embedded in titania−silica mixed oxides, [] and Cu/{gamma}-Al{sub 2}O{sub 3} catalysts. [, ] These studies shed light on catalyst performance and selectivity towards desired products.

Q6: What is the role of this compound in hydroboration reactions?

A6: this compound acts as a substrate in hydroboration reactions, which are valuable for synthesizing vinyl boronates. Studies have investigated the use of vanadium-based catalysts for the stereo- and regioselective hydroboration of this compound, offering insights into reaction mechanisms and potential applications. []

Q7: How does the structure of this compound influence its reactivity in hydroboration reactions?

A7: Research suggests that the position of the triple bond in this compound plays a crucial role in its reactivity and the regioselectivity of hydroboration. For instance, studies observed unusual regioselectivity in the hydroboration of 5-methyl-2-hexyne, highlighting the impact of substituent position on reaction outcomes. []

Q8: Have computational methods been employed to study this compound?

A8: Yes, computational chemistry has contributed to understanding the conformational behavior of this compound. Researchers have utilized molecular mechanics calculations in conjunction with spectroscopic data to analyze its conformational stability and predict its properties. [, , ]

Q9: How does modifying the structure of this compound influence its properties?

A9: Studies on the influence of side-chain length on the gas permeation properties of poly(2-alkylacetylenes) provide insights into SAR. Research on poly(this compound) and its analogs with varying alkyl chain lengths demonstrates the impact of structural modifications on material properties. []

Q10: Is there information on the stability and degradation of poly(this compound)?

A10: Yes, researchers have investigated the kinetics of weight loss and chain scission in the thermooxidative degradation of poly(this compound) films. These studies explore the factors influencing its stability and provide insights into predicting its lifetime. [, ]

Q11: What analytical techniques are employed to study this compound and its derivatives?

A11: A range of analytical techniques are used to characterize this compound and related compounds. These include gas chromatography-mass spectrometry (GC-MS) for identifying phytochemical constituents in plant extracts containing this compound derivatives, [] as well as transmission electron microscopy (TEM) to analyze the size and morphology of palladium nanoparticles used in this compound hydrogenation. []

Q12: Are there alternative compounds being considered for applications where this compound is currently used?

A12: Yes, the search for sulfur-free odorants for LPG has led to the exploration of various alternatives to this compound. Researchers are investigating compounds like 1-pentyne, cyclopentene, 1-hexyne, and 1,5-cyclooctadiene as potential substitutes, considering factors like odor characteristics, boiling points, and economic viability. []

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